molecular formula C21H21NO5 B056967 3-Isoquinolinecarboxylic  acid,  7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-,  ethyl  ester CAS No. 115851-97-3

3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester

Cat. No. B056967
M. Wt: 367.4 g/mol
InChI Key: WMTKMTTZLJAXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester, commonly known as ethyl 7-benzyloxy-3,4-dihydroisoquinoline-1-carboxylate (EBDIC), is a synthetic compound that has been found to exhibit various biological activities. It is a member of the isoquinoline family of compounds, which have been extensively studied for their pharmacological properties.

Mechanism Of Action

The exact mechanism of action of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester is not fully understood. However, it has been proposed that the compound acts by modulating the activity of various neurotransmitters, including GABA and glutamate. It has also been suggested that 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester may act by inhibiting the activity of certain enzymes involved in inflammation and cancer.

Biochemical And Physiological Effects

3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and to have anti-inflammatory effects. The compound has also been found to inhibit the growth of cancer cells in vitro. Further studies are needed to determine the exact mechanisms by which 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester exerts its effects.

Advantages And Limitations For Lab Experiments

3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has several advantages for lab experiments. It is easy to synthesize and purify, and its activity can be easily measured using various assays. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester. One area of interest is the development of more potent and selective derivatives of the compound. Another area of interest is the investigation of the compound's activity in various disease models, including epilepsy, chronic pain, and cancer. Further studies are also needed to determine the safety and toxicity of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester in animal models and humans.

Synthesis Methods

3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester can be synthesized through a multistep process involving the condensation of 2-methoxyphenylacetic acid with 1,2,3,4-tetrahydroisoquinoline, followed by benzylation and esterification. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to yield high purity and yield of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester.

Scientific Research Applications

3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has been found to exhibit various biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. It has also been shown to have potential as an anticancer agent. The compound has been tested in vitro and in vivo, and its activity has been compared to that of other isoquinoline derivatives.

properties

CAS RN

115851-97-3

Product Name

3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 7-benzoyloxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-3-carboxylate

InChI

InChI=1S/C21H21NO5/c1-4-26-21(24)17-10-15-11-18(25-3)19(12-16(15)13(2)22-17)27-20(23)14-8-6-5-7-9-14/h5-9,11-12,17H,4,10H2,1-3H3

InChI Key

WMTKMTTZLJAXPA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC

synonyms

3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester

Origin of Product

United States

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